



Application Notes and Protocols: STAT5 Phosphorylation Assay Using FM-381

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Compound of Interest		
Compound Name:	FM-381	
Cat. No.:	B10817288	Get Quote

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Introduction

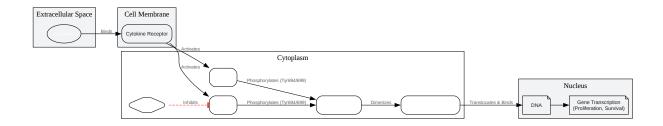
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. The activation of STAT5 is orchestrated by Janus kinases (JAKs), which phosphorylate STAT5 at a specific tyrosine residue (Tyr694 for STAT5A and Tyr699 for STAT5B), leading to its dimerization, nuclear translocation, and regulation of target gene expression. Dysregulation of the JAK/STAT5 pathway is implicated in various hematological malignancies and autoimmune disorders, making it an attractive target for therapeutic intervention.

FM-381 is a potent and highly selective, covalent reversible inhibitor of JAK3, a key kinase responsible for STAT5 activation in response to common gamma-chain cytokines such as Interleukin-2 (IL-2).[1] With an IC50 of 127 pM for JAK3, **FM-381** exhibits significant selectivity over other JAK family members.[1] These application notes provide detailed protocols for performing a STAT5 phosphorylation assay using **FM-381** in a cellular context, enabling researchers to assess the inhibitory activity of this compound on the JAK3/STAT5 signaling pathway. The protocols described herein are for Western blotting and flow cytometry, two common methods for detecting protein phosphorylation.

Signaling Pathway



The canonical JAK/STAT5 signaling pathway is initiated by the binding of a cytokine (e.g., IL-2) to its receptor, leading to the activation of receptor-associated JAKs (primarily JAK1 and JAK3 for IL-2). Activated JAKs then phosphorylate STAT5, initiating its downstream signaling cascade. **FM-381** specifically inhibits JAK3, thereby blocking this phosphorylation event.



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Figure 1: JAK/STAT5 Signaling Pathway and Inhibition by FM-381.

Data Presentation

The inhibitory effect of **FM-381** on STAT5 phosphorylation can be quantified to determine its potency in a cellular context. The following table summarizes representative dose-response data for **FM-381** on IL-2-induced STAT5 phosphorylation in human CD4+ T cells.



FM-381 Concentration (nM)	% Inhibition of pSTAT5
0	0
1	15
10	45
50	85
100	95
300	98
EC50	~10 nM

Note: The data presented are representative and may vary depending on the specific experimental conditions and cell type used. The EC50 value is consistent with published data showing an apparent EC50 of 100 nM in a dose-dependent BRET assay and significant blockage of IL-2 stimulated STAT5 phosphorylation at 100 nM in human CD4+ T cells.[1]

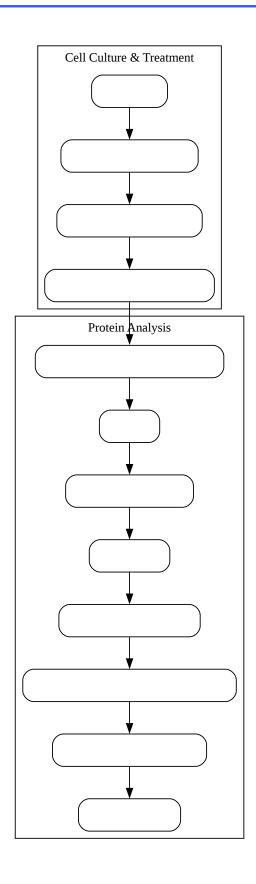
Experimental Protocols

Two primary methods for assessing STAT5 phosphorylation are provided below: Western Blotting and Flow Cytometry. The human erythroleukemia cell line TF-1 is recommended for these assays due to its well-characterized IL-3/GM-CSF-dependent STAT5 signaling pathway.

Protocol 1: Western Blotting

This protocol allows for the visualization and semi-quantitative analysis of phosphorylated STAT5 (p-STAT5) and total STAT5 levels in cell lysates.





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Figure 2: Western Blotting Workflow for p-STAT5 Detection.



- Cell Line: TF-1 cells (ATCC® CRL-2003™)
- Reagents:
 - FM-381 (dissolved in DMSO to a 10 mM stock)
 - Recombinant Human GM-CSF or IL-3
 - RIPA Lysis Buffer with protease and phosphatase inhibitors
 - BCA Protein Assay Kit
 - Laemmli Sample Buffer
 - Primary Antibodies:
 - Rabbit anti-phospho-STAT5 (Tyr694) (e.g., Cell Signaling Technology, #9351, 1:1000 dilution)[2]
 - Rabbit anti-STAT5 (e.g., Cell Signaling Technology, #9363, 1:1000 dilution)
 - Secondary Antibody: HRP-conjugated anti-rabbit IgG
 - ECL Western Blotting Substrate
 - PVDF membrane
 - 5% w/v BSA in TBST for blocking and antibody dilution[3]
- Cell Culture and Treatment:
 - 1. Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL recombinant human GM-CSF.
 - 2. Prior to the experiment, wash the cells and starve them in serum-free RPMI-1640 for 4-6 hours.
 - 3. Resuspend cells at a density of 1×10^6 cells/mL in serum-free media.

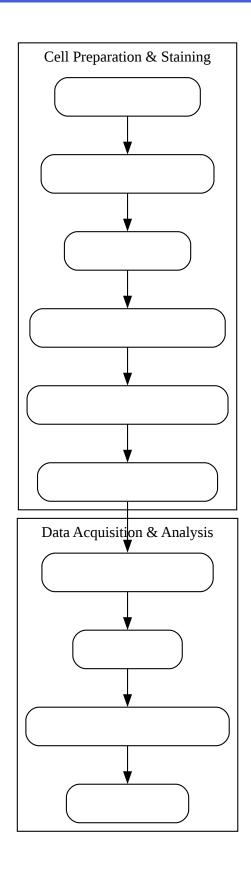


- 4. Pre-incubate the cells with various concentrations of **FM-381** (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour at 37°C.
- 5. Stimulate the cells with 10 ng/mL GM-CSF for 15-30 minutes at 37°C.
- Cell Lysis and Protein Quantification:
 - 1. Pellet the cells by centrifugation and wash once with ice-cold PBS.
 - 2. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
 - 3. Determine the protein concentration of the lysates using a BCA protein assay.
- Western Blotting:
 - 1. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
 - 2. Load equal amounts of protein per lane on an SDS-PAGE gel.
 - 3. Transfer the separated proteins to a PVDF membrane.
 - 4. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - 5. Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C. [3]
 - 6. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - 7. Detect the signal using an ECL substrate and an imaging system.
 - 8. Strip the membrane and re-probe with the anti-total STAT5 antibody to ensure equal protein loading.

Protocol 2: Flow Cytometry

This protocol provides a quantitative analysis of STAT5 phosphorylation at the single-cell level.





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Figure 3: Flow Cytometry Workflow for p-STAT5 Analysis.



- Cell Line: TF-1 cells
- Reagents:
 - FM-381 (dissolved in DMSO to a 10 mM stock)
 - Recombinant Human GM-CSF or IL-3
 - Fixation Buffer (e.g., 4% paraformaldehyde)
 - Permeabilization Buffer (e.g., 90% methanol)
 - FACS Buffer (PBS with 2% FBS)
 - Fluorescently-conjugated anti-phospho-STAT5 (Tyr694) antibody (e.g., PE-conjugated, Invitrogen, Catalog # 12-9010-42, 5 μL per test)[4]
- Cell Culture and Treatment:
 - 1. Follow steps 1.1 to 1.5 from the Western Blotting protocol. Use approximately 0.5-1 x 10⁶ cells per condition.
- Fixation and Permeabilization:
 - 1. After stimulation, pellet the cells and fix them with 100 μ L of Fixation Buffer for 10 minutes at 37°C.[5]
 - 2. Wash the cells with FACS buffer.
 - 3. Permeabilize the cells by adding 1 mL of ice-cold 90% methanol and incubating on ice for 30 minutes.[5]
- Staining and Analysis:
 - 1. Wash the cells twice with FACS buffer to remove the methanol.
 - 2. Resuspend the cell pellet in 100 μL of FACS buffer.



- 3. Add the fluorescently-conjugated anti-phospho-STAT5 antibody and incubate for 30-60 minutes at room temperature in the dark.
- 4. Wash the cells once with FACS buffer.
- Resuspend the cells in 300-500 μL of FACS buffer and acquire the data on a flow cytometer.
- 6. Analyze the median fluorescence intensity (MFI) of the p-STAT5 signal in the treated versus untreated samples to determine the extent of inhibition.

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